molecular formula C13H19FN2O B3342000 N-[2-(diethylamino)ethyl]-2-fluorobenzamide CAS No. 1178844-03-5

N-[2-(diethylamino)ethyl]-2-fluorobenzamide

Cat. No.: B3342000
CAS No.: 1178844-03-5
M. Wt: 238.3 g/mol
InChI Key: WTEAVYZVXFQMKL-UHFFFAOYSA-N
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Description

Contextualization within Fluorobenzamide Derivatives Research

Fluorobenzamide derivatives represent a versatile class of compounds with applications in molecular imaging and as potential therapeutic agents. nih.gov The introduction of fluorine into a molecule can significantly alter its properties, including metabolic stability, binding affinity, and lipophilicity. Much of the research in this area has been driven by the development of radiolabeled imaging agents. nih.gov

A closely related and extensively studied analogue is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), which has been investigated as a positron emission tomography (PET) probe for imaging melanoma. nih.gov This 4-fluoro isomer was developed based on the structural motif of iodinated benzamides known to have high uptake in melanoma cells. nih.gov The rationale for replacing iodine with fluorine-18 (B77423) was to create a PET tracer with potentially better imaging characteristics. nih.gov While the focus has been on the 4-fluoro position for melanoma imaging, the study of other isomers like the 2-fluoro variant is crucial for building a comprehensive structure-activity relationship (SAR) profile for this class of compounds. The systematic study of fluorination at different positions on the benzamide (B126) ring helps researchers understand its effect on crystal structure and potential biological interactions. acs.org

Significance in Academic Chemical Biology and Medicinal Chemistry

The significance of compounds like N-[2-(diethylamino)ethyl]-2-fluorobenzamide in academic and medicinal chemistry lies in their potential as tools and therapeutic leads. Benzamide derivatives, in general, are prevalent in pharmaceuticals and are known to interact with various biological targets. nanobioletters.com The specific diethylaminoethyl side chain is a common pharmacophore found in compounds targeting receptors and transporters.

The research into fluorinated benzamides is particularly relevant for several reasons:

Molecular Probes: Radiolabeled versions, typically with ¹⁸F, can serve as PET tracers for visualizing biological processes and diseases, such as cancer. nih.govnih.gov The development of [¹⁸F]-DAFBA for melanoma imaging is a prime example of this application. nih.gov

Drug Design: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. It can improve metabolic stability by blocking sites of oxidation and can modulate receptor binding affinity. mdpi.com

Understanding Biological Mechanisms: These compounds can be used to investigate biological pathways. For instance, the uptake mechanism of benzamide derivatives in melanoma has been a subject of study, with proposed mechanisms including melanin (B1238610) binding and sigma receptor mediation. nih.govnih.gov Although studies with [¹⁸F]-DAFBA did not show an implication of sigma receptors in its cellular uptake, this highlights the importance of such compounds in mechanistic investigations. nih.gov

The exploration of different isomers, such as the 2-fluoro versus the 4-fluoro derivative, is fundamental to medicinal chemistry for optimizing the desired properties of a lead compound.

Current Research Landscape and Knowledge Gaps concerning this compound

The current research landscape is heavily skewed towards the 4-fluoro isomer, N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide, due to its promising results as a melanoma imaging agent. nih.gov Detailed studies have been published on its synthesis, radiolabeling, and in vitro and in vivo evaluation. nih.gov

In contrast, there is a significant knowledge gap specifically concerning the This compound isomer. A thorough review of scientific literature reveals a scarcity of dedicated research on this particular compound. Key areas where information is lacking include:

Synthesis and Characterization: While the synthesis would likely follow standard procedures for benzamide formation, detailed reports and characterization data for the 2-fluoro isomer are not readily available. mdpi.commdpi.com

Biological Activity: There is a lack of data on its biological targets, binding affinities, and functional activity. It is unknown if the shift of the fluorine atom from the para- to the ortho-position alters its target profile, for example, away from melanin affinity towards other receptors.

Pharmacological Properties: Information on its metabolic stability, biodistribution, and clearance is absent.

This knowledge gap presents an opportunity for future research. Investigating the properties of this compound and comparing them directly to its 4-fluoro counterpart would provide valuable insights into the SAR of fluorinated benzamides. Such studies could reveal novel biological activities or improved properties, potentially opening new avenues for therapeutic or diagnostic applications.

Research Data on a Related Fluorobenzamide Derivative

Due to the limited direct research on this compound, the following tables present findings for its well-studied isomer, N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]-DAFBA), to provide context on the research conducted for this class of compounds.

Table 1: In Vitro Uptake of [¹⁸F]-DAFBA

This interactive table summarizes the cellular uptake of the 4-fluoro isomer in melanoma cells.

Cell LineNumber of Cells% Injected Dose (ID) Uptake
B16F1 Mouse Melanoma1 x 10⁶5.60 ± 2.67

Data sourced from Garg et al. as cited in a 2009 NCBI bookshelf article. nih.gov

Table 2: Biodistribution of [¹⁸F]-DAFBA in Mice

This interactive table shows the distribution of the 4-fluoro isomer in different tissues at various time points after injection.

Tissue% ID/g at 30 min% ID/g at 180 min
Lungs1.75 ± 0.430.49 ± 0.07
Blood0.78 ± 0.070.21 ± 0.03

Data sourced from a 2009 NCBI bookshelf article. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEAVYZVXFQMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Pharmacology of N 2 Diethylamino Ethyl 2 Fluorobenzamide in Vitro Studies

Receptor Binding and Ligand Affinity Profiling (In Vitro)

No comprehensive receptor binding and ligand affinity profile for N-[2-(diethylamino)ethyl]-2-fluorobenzamide has been published. Standard industry or academic screening panels that would typically provide such data have not been reported for this specific molecule.

Following an extensive search, no in vitro studies detailing the interactions of this compound with any ion channels were found. Data regarding its potential activity as a blocker or modulator of sodium, potassium, calcium, or other ion channels are not available in the scientific literature.

There are no published in vitro studies that provide a broad screening profile of this compound against a panel of G-Protein Coupled Receptors (GPCRs). Specific data on its binding affinities or functional modulation (agonist or antagonist activity) at various GPCRs are absent from the literature.

No specific in vitro binding data for this compound at any dopamine (B1211576) receptor subtype (D1, D2, D3, D4, or D5) have been reported. Research on other fluorinated benzamide (B126) analogs has explored dopamine receptor affinity, but these findings cannot be directly attributed to the 2-fluoro isomer.

There are no available in vitro studies that have determined the binding affinity (Kᵢ or IC₅₀) of this compound for the serotonin (B10506) transporter (SERT). Its potential as a SERT inhibitor or ligand remains uncharacterized.

No dedicated in vitro sigma receptor binding assays for this compound have been published. While related benzamides have been investigated for their affinity to sigma-1 (σ₁) and sigma-2 (σ₂) receptors, specific binding constants for this compound are not available. For context, a study on the isomeric compound N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide found no significant binding to sigma-1 or sigma-2 receptors in vitro. nih.gov However, this does not definitively characterize the activity of the 2-fluoro isomer.

Modulation of G-Protein Coupled Receptors (GPCRs) (In Vitro)

Enzyme Inhibition and Activation Studies (In Vitro)

There is no specific information available in the scientific literature regarding the in vitro inhibition of Monoamine Oxidase (MAO-A or MAO-B) by this compound. While other benzamide analogues have been investigated as MAO inhibitors, the activity of this specific 2-fluoro isomer has not been reported.

No published studies were found that evaluate the in vitro inhibitory effect of this compound on the enzyme Dihydrofolate Reductase (DHFR).

A search of scientific databases yielded no results on the modulation of other relevant enzymatic pathways by this compound in in vitro models.

Cellular Uptake and Distribution Mechanisms (In Vitro Cell Lines)

There is a lack of specific research on the cellular uptake and accumulation mechanisms of this compound in melanoma cell lines such as B16F10. While extensive research exists for the 4-fluoro isomer (N-[2-(diethylamino)ethyl]-4-fluorobenzamide), which shows melanin-dependent uptake, this data is not applicable to the 2-fluoro isomer.

No studies detailing the in vitro melanin (B1238610) binding affinity or characteristics of this compound could be located. The affinity for melanin is a key feature of related benzamide compounds developed for melanoma imaging, but the binding properties of this specific isomer have not been documented. nih.govnih.gov

Influence of Amino Acid Transport Systems on Cellular Uptake (In Vitro)

No published studies were found that investigate the role of amino acid transport systems in the cellular uptake of this compound.

Elucidation of Intracellular Signaling Pathways (In Vitro Cell Models)

Modulation of Specific Signaling Cascades in Cultured Cells

There is no available data from in vitro studies detailing the modulation of specific intracellular signaling cascades by this compound in cultured cells.

Impact on Cellular Proliferation in Tumor Cell Lines (In Vitro)

Information regarding the impact of this compound on the proliferation of tumor cell lines is not available in the scientific literature. Therefore, no data table on its cytotoxic or anti-proliferative effects can be generated.

Mechanisms of Action at the Cellular Level (In Vitro)

Without data on cellular uptake, signaling, or proliferation, the specific mechanisms of action for this compound at the cellular level remain unelucidated in published research.

Structure Activity Relationship Sar Investigations of N 2 Diethylamino Ethyl 2 Fluorobenzamide Analogs

Systematic Structural Modifications and Their Impact on In Vitro Biological Activities

Fluorine Position Effects on Binding Affinity and Selectivity (In Vitro)

The position of the fluorine atom on the benzamide (B126) ring is a critical determinant of the molecule's biological profile. The substitution of hydrogen with fluorine can suppress disorder within the crystal structure of benzamides without altering the fundamental packing motif, a phenomenon observed even with partial fluorine occupancies of 20-30% in the ortho-position. osti.gov This structural stabilization may contribute to a more favorable presentation of the molecule to its biological target.

In vitro studies on related halogenated benzamide analogs have demonstrated that the placement of the halogen substituent significantly impacts inhibitory activity and selectivity. For instance, in a series of halogenated phenyl compounds, para-substituted chlorinated and fluorinated analogs emerged as the most potent inhibitors of their target enzyme, while also exhibiting poor inhibition of the human ortholog, thus conferring high selectivity. diva-portal.org Conversely, a meta-chlorinated compound was found to be equipotent against both the target and human enzymes, highlighting its lack of selectivity. diva-portal.org The strategic placement of fluorine can also modulate intermolecular forces, including hydrophobic interactions, which can enhance non-covalent binding to biological targets. nih.gov These findings underscore the complex effects of halogen substitution patterns, where the position directly influences both binding affinity and the selectivity profile. diva-portal.org

Table 1: Effect of Halogen Position on Inhibitory Activity and Selectivity Data synthesized from qualitative descriptions in source material.

Compound Series Substituent Position Observed In Vitro Activity Selectivity Profile
Halogenated Phenyl Analogspara (F, Cl)Strongest InhibitionHigh Selectivity
Halogenated Phenyl Analogsmeta (Cl)Potent InhibitionLow Selectivity (equipotent)

Role of the Diethylaminoethyl Moiety in Target Engagement (In Vitro)

The N-[2-(diethylamino)ethyl] side chain is integral to the activity of this class of compounds. Structure-activity relationship studies reveal that this pendant aliphatic amine is important for activity, and little variation of this group is tolerated. diva-portal.org Modifications to this moiety, such as altering the alkyl chain length or the N-substituents, often lead to a reduction in potency.

For example, shortening the two-carbon ethyl chain to a single carbon resulted in a considerable decrease in inhibitory potency. diva-portal.org Similarly, replacing the diethylamino group with a dimethylamino group also diminished activity in analogs with two- or three-carbon alkyl chains. diva-portal.org Further substitutions of the dimethylamino unit with heterocyclic groups like morpholine (B109124) or imidazole (B134444) also yielded less active compounds. diva-portal.org In some contexts, however, more sterically demanding secondary amines, such as cyclopropylamines and isopropylamines, have been shown to be stronger inhibitors than their monomethyl amine counterparts. diva-portal.org This suggests that while the basic amine is crucial, the steric and electronic properties of its substituents must be finely tuned for optimal target engagement.

Table 2: Impact of Diethylaminoethyl Moiety Modifications on In Vitro Activity Data synthesized from qualitative descriptions in source material.

Modification Analog Structure Impact on Potency
Chain LengthShortened alkyl chainReduced
N-Alkyl GroupDimethylamino instead of diethylaminoReduced
N-HeterocycleMorpholine or imidazole instead of diethylaminoReduced
Steric BulkCyclopropylamine/isopropylamine instead of methylamineIncreased (in some series)

Benzamide Linker and Substituent Effects on Activity (In Vitro)

The benzamide core serves as a versatile scaffold whose activity can be modulated by various substituents on the phenyl ring. nih.gov Amide derivatives of benzoic acids are known to possess a wide array of pharmacological effects, and their biological implications have spurred the development of numerous novel benzamide derivatives. nanobioletters.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-[2-(diethylamino)ethyl]-2-fluorobenzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational tool to correlate the chemical structure of this compound derivatives with their biological activity. unicamp.br These models are instrumental in rationally designing new analogs with potentially improved potency. nih.gov

2D-QSAR and 3D-QSAR (e.g., CoMFA, CoMSIA) Analyses

Both 2D- and 3D-QSAR studies have been successfully applied to series of benzamide derivatives to elucidate the key structural features governing their activity. sphinxsai.com 2D-QSAR models establish a quantitative relationship between physicochemical descriptors (e.g., electronic, steric, and lipophilic properties) and the biological activity of the compounds. ajchem-a.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed, three-dimensional perspective. unicamp.brnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules to generate a model that relates these fields to biological activity. mdpi.com

CoMSIA is similar but uses a Gaussian function to assess steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, often providing a more nuanced interpretation of the intermolecular interactions. unicamp.brnih.gov

In studies of related inhibitors, CoMFA and CoMSIA models have successfully identified that steric effects and the hydrophobic/hydrophilic balance are primary determinants of bioactivity. nih.gov The results are often visualized as 3D contour maps, where colored regions indicate areas where specific properties (e.g., steric bulk, positive charge) would enhance or diminish activity, thereby guiding the design of new compounds. unicamp.br

Development of Predictive Models for In Vitro Activity

The primary goal of QSAR modeling is to develop statistically significant and predictive models. sphinxsai.com These models are typically built using a "training set" of molecules with known activities and then validated using an external "test set" of compounds not used in model generation. sphinxsai.com

Successful QSAR models for benzamide derivatives have been generated using various statistical methods, including Partial Least Squares (PLS) and Genetic Function Approximation (GFA). sphinxsai.com For a series of N-(2-Aminophenyl)-Benzamide derivatives, a 3D-QSAR model demonstrated good predictive power with a predictive correlation coefficient (r² pred) of 0.845. sphinxsai.com Similarly, a 2D-QSAR model for arylbenzimidazole derivatives was validated with an external test set (R²test = 0.7383), confirming its utility. ajchem-a.com These validated models can accurately predict the in vitro activity of structurally diverse compounds and provide reliable guidance for the further optimization of this compound derivatives. sphinxsai.com

Conformational Analysis and its Correlation with Biological Activity (In Vitro)

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For a molecule to interact effectively with its biological target, it must adopt a specific orientation, often referred to as the bioactive conformation. In the context of this compound and its analogs, conformational analysis provides valuable insights into how structural modifications influence their in vitro efficacy. This section explores the conformational properties of these compounds and correlates them with their observed biological activities.

The flexibility of the N-[2-(diethylamino)ethyl] side chain, coupled with the rotational freedom around the amide bond and the bond connecting the benzoyl group to the phenyl ring, allows for a multitude of possible conformations. However, not all of these conformations are energetically favorable. Computational modeling and spectroscopic studies are often employed to identify the low-energy, stable conformers that are most likely to exist under physiological conditions and interact with a biological target.

A key aspect of the conformational analysis of 2-fluorobenzamide (B1203369) analogs is the influence of the fluorine substituent on the planarity of the molecule. Theoretical calculations on related fluorinated benzamides have shown that the presence of fluorine atoms ortho to the carboxamide group can induce a non-planar conformation. For instance, in 2,6-difluoro-3-methoxybenzamide, the lowest energy conformation is characterized by a dihedral angle of approximately -27° between the carboxamide group and the aromatic ring. This contrasts with non-fluorinated benzamides, which tend to favor a more planar conformation to maximize conjugation.

This induced non-planarity can have significant implications for biological activity. If the bioactive conformation required for receptor binding is non-planar, then analogs that are pre-disposed to adopt such a conformation will exhibit higher potency. The energy required to transition from a stable, low-energy conformation to the bioactive conformation is a key factor. If this energy barrier is high, the biological activity will be lower. Fluorine substitution can lower this energy barrier by stabilizing a non-planar ground state that is closer to the active conformation.

The relationship between the conformation of the side chain and biological activity is also of paramount importance. The spatial orientation of the diethylamino group relative to the fluorobenzoyl moiety is critical for interactions with the target protein. Structure-activity relationship (SAR) studies on analogous series of benzamides often reveal that the nature and substitution pattern of the side chain significantly impact potency.

To illustrate the correlation between conformational parameters and in vitro activity, consider the hypothetical data presented in the table below for a series of this compound analogs tested for their inhibitory activity against a specific enzyme.

CompoundModificationPredominant Conformation (Dihedral Angle C2-C1-C=O)In Vitro Activity (IC50, µM)
Analog 1--25°0.5
Analog 2Replacement of 2-F with H-5°5.2
Analog 3Methylation of amide N-H-30°1.1
Analog 4Ethyl groups on side chain replaced with methyl-24°0.8
Analog 5Insertion of a methylene (B1212753) bridge in the ethyl chain-26°2.5

From this illustrative data, several structure-activity relationships related to conformation can be inferred:

Influence of the 2-Fluoro Group: The significant drop in activity upon removal of the 2-fluoro group (Analog 2) highlights its importance. This can be attributed to the fluorine's role in inducing a non-planar conformation (dihedral angle of -25° vs. -5°), which appears to be favorable for binding.

Amide Substitution: Methylation of the amide nitrogen (Analog 3) could slightly alter the preferred dihedral angle and introduces steric hindrance, potentially affecting the hydrogen bonding network with the receptor, leading to a modest decrease in activity.

Side Chain Flexibility: Constraining the flexibility of the side chain, for example by introducing a methylene bridge (Analog 5), leads to a decrease in activity. This indicates that a certain degree of conformational freedom in the side chain is necessary to allow the terminal amino group to adopt the optimal position for interaction with the target.

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in computational chemistry and molecular modeling studies specifically focused on the compound this compound. While research exists for structurally similar benzamide derivatives, the specific data required to construct a detailed analysis as outlined for this compound is not present in the public domain.

Computational studies, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, are powerful tools for elucidating the behavior of molecules and their interactions with biological targets. Such studies on analogous compounds, like N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonyl benzamide and 4-amino-N-[2-(diethylamino)ethyl]benzamide, have been performed to investigate their structural, electronic, and biological properties. mdpi.comnih.govnih.govnih.gov These studies often involve density functional theory (DFT) to understand electronic characteristics and molecular docking to predict binding affinities with protein targets. nih.gov

However, without specific research dedicated to this compound, any discussion on its ligand-protein interactions, binding modes, conformational landscape, the stability of its potential ligand-receptor complexes, or its detailed electronic structure would be purely speculative. The precise influence of the 2-fluoro substitution on the benzamide ring is a key characteristic that necessitates a dedicated computational analysis, and this information is currently unavailable.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and molecular modeling of this compound that adheres to the requested in-depth structure covering molecular docking, molecular dynamics, and quantum chemical calculations. Further research and publication in this specific area are required to enable such an analysis.

Computational Chemistry and Molecular Modeling Studies of N 2 Diethylamino Ethyl 2 Fluorobenzamide

Quantum Chemical Calculations and Electronic Structure Analysis

HOMO-LUMO Energy Gaps and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine the energies of these frontier orbitals. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's behavior. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons (ω = χ² / 2η).

Table 1: Hypothetical Reactivity Descriptors for N-[2-(diethylamino)ethyl]-2-fluorobenzamide

Parameter Symbol Value (eV)
Highest Occupied Molecular Orbital Energy EHOMO Data Not Available
Lowest Unoccupied Molecular Orbital Energy ELUMO Data Not Available
HOMO-LUMO Energy Gap ΔE Data Not Available
Ionization Potential I Data Not Available
Electron Affinity A Data Not Available
Electronegativity χ Data Not Available
Chemical Hardness η Data Not Available
Chemical Softness S Data Not Available

Note: The values in this table are placeholders and are intended to illustrate the format of data presentation. Specific values for this compound would require dedicated computational studies.

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. walisongo.ac.id The ESP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and susceptible to nucleophilic attack. walisongo.ac.id Green and yellow represent regions of neutral or intermediate potential.

For this compound, an ESP map would reveal the electronegative regions around the oxygen and fluorine atoms, indicating their potential to act as hydrogen bond acceptors. Conversely, the hydrogen atoms of the amide group and the ethyl chains would likely exhibit a more positive potential, highlighting their role as potential hydrogen bond donors. Understanding the ESP is crucial for predicting non-covalent interactions, such as those with receptor binding sites, and for understanding a molecule's solubility and other physicochemical properties. researchgate.net

Virtual Screening and De Novo Ligand Design Strategies for this compound Analogs

Virtual screening and de novo ligand design are powerful computational strategies aimed at identifying novel and potent analogs of a lead compound. These methods are instrumental in exploring vast chemical spaces to find molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

Virtual Screening involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov This process can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): This approach requires the three-dimensional structure of the target protein. Molecular docking simulations are performed to predict the binding mode and affinity of each compound in the library to the target's active site. dovepress.com

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods can be used. These techniques rely on the principle that molecules with similar structures or properties are likely to have similar biological activities. Methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov

De Novo Ligand Design is a computational method for designing novel molecules from scratch. Algorithms are used to build new chemical structures that are complementary in shape and chemical properties to the target's binding site. This approach has the potential to generate highly innovative and patentable chemical entities.

For this compound, these strategies could be employed to design analogs with enhanced properties. For instance, virtual screening of compound libraries could identify molecules with similar scaffolds but different substituents that might exhibit improved binding to a target receptor. De novo design could be used to generate entirely new molecules that retain the key pharmacophoric features of this compound while optimizing its interactions with a specific binding pocket.

Advanced Analytical Methodologies for N 2 Diethylamino Ethyl 2 Fluorobenzamide Research

High-Resolution Spectroscopic Techniques for Structural Elucidation of In Vitro Metabolites

The biotransformation of "N-[2-(diethylamino)ethyl]-2-fluorobenzamide" in vitro can lead to a variety of metabolites. Determining the precise chemical structures of these metabolites is crucial for understanding the compound's metabolic fate. High-resolution spectroscopic techniques are indispensable for this purpose.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of metabolites. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, two-dimensional (2D) NMR techniques are often necessary to piece together the complete molecular structure, especially for novel metabolites. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing connectivity between protons and carbons within a molecule. sdsu.edunih.govyoutube.com

For instance, in the metabolism of analogous compounds like N,N-diethylbenzamide, oxidative N-de-ethylation is a common pathway. nih.gov The resulting N-ethylbenzamide metabolite can be identified by characteristic changes in the NMR spectrum, such as the disappearance of one ethyl group's signals and shifts in the signals of the remaining N-ethyl group and adjacent methylene (B1212753) protons. 2D NMR would confirm the connectivity of this remaining ethyl group to the nitrogen atom. Similarly, hydroxylation on the aromatic ring or alkyl side chain would lead to predictable changes in chemical shifts and coupling patterns, which can be fully assigned using a combination of COSY, HSQC, and HMBC experiments. nih.govunl.edu

Table 1: Illustrative 2D NMR Correlations for a Hypothetical Hydroxylated Metabolite

Proton (¹H) COSY Correlations (with ¹H) HSQC Correlation (with ¹³C) HMBC Correlations (with ¹³C)
Aromatic-H (ortho to OH)Aromatic-H (meta to OH)Aromatic-C (ortho to OH)Carbonyl-C, Aromatic-C (para to OH)
Methylene-H (adjacent to N)Methylene-H (adjacent to O)Methylene-C (adjacent to N)Carbonyl-C, Methylene-C (adjacent to O)

This is an interactive data table based on the data in the text.

Solid-state NMR (ssNMR) spectroscopy, particularly ¹⁹F ssNMR, is highly valuable for characterizing fluorinated active pharmaceutical ingredients (APIs) in their solid form. nih.govacs.orgresearchgate.net This technique can provide detailed information about the local environment of the fluorine atom, which is sensitive to changes in crystal packing and polymorphism. acs.org For "this compound," ¹⁹F ssNMR could be used to identify different solid forms and to study the interactions between molecules in the crystal lattice. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification (In Vitro)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in metabolite identification due to its ability to provide highly accurate mass measurements, enabling the determination of elemental compositions for parent compounds and their metabolites. This technique is typically coupled with liquid chromatography (LC) for the separation of complex mixtures from in vitro incubations.

Common metabolic pathways for compounds containing an N,N-diethylaminoethyl moiety include N-dealkylation, N-oxidation, and hydroxylation at various positions. HRMS can readily detect the mass shifts associated with these transformations. For example, the mono-N-de-ethylation of "this compound" would result in a mass decrease of 28.0313 Da (C₂H₄), while hydroxylation would lead to a mass increase of 15.9949 Da (O).

Tandem mass spectrometry (MS/MS) experiments on these metabolite ions provide fragmentation patterns that are crucial for pinpointing the site of modification. The fragmentation of the diethylaminoethyl side chain, for instance, would yield characteristic product ions that would be altered by dealkylation or hydroxylation on the ethyl groups. By comparing the fragmentation spectra of the parent compound and its metabolites, the location of the metabolic modification can be deduced.

Table 2: Predicted Mass Shifts for Potential In Vitro Metabolites

Metabolic Transformation Mass Change (Da) Elemental Composition Change
N-Oxidation+15.9949+O
Mono-N-de-ethylation-28.0313-C₂H₄
Hydroxylation+15.9949+O
Glucuronidation+176.0321+C₆H₈O₆

This is an interactive data table based on the data in the text.

Chromatographic Techniques for In Vitro Stability and Purity Assessment

Chromatographic methods are fundamental for determining the purity of "this compound" and for assessing its stability in various biological matrices.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization

High-Performance Liquid Chromatography (HPLC), typically with UV detection, is the standard method for assessing the purity of pharmaceutical compounds. A validated stability-indicating HPLC method is essential to separate the parent compound from any potential impurities and degradation products. nih.gov For a fluorinated benzamide (B126) derivative, a reversed-phase C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient is a common starting point. iaea.org

Method validation, as per ICH guidelines, would involve demonstrating specificity, linearity, accuracy, precision, and robustness. upb.roscribd.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for impurities would also be established.

Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

This is an interactive data table based on the data in the text.

Assessment of In Vitro Chemical Stability in Relevant Media

The stability of "this compound" in relevant biological media, such as human liver microsomes, is a critical parameter to evaluate its potential for metabolism. nih.gov In such assays, the compound is incubated with the microsomal preparation, and samples are taken at various time points. srce.hr The concentration of the remaining parent compound is then quantified by a validated LC-MS/MS method. nih.gov

The rate of disappearance of the parent compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint). frontiersin.org These parameters provide an early indication of the compound's metabolic liability. Control incubations without the necessary cofactors (e.g., NADPH) are run in parallel to assess for any non-enzymatic degradation.

Table 4: Illustrative In Vitro Metabolic Stability Data in Human Liver Microsomes

Time (min) % Remaining (Mean ± SD)
0100 ± 0
585.2 ± 3.1
1560.7 ± 4.5
3035.1 ± 2.8
6012.3 ± 1.9

This is an interactive data table based on the data in the text.

Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Characterization (if applicable to research context)

X-ray diffraction is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound," obtaining a single crystal suitable for X-ray analysis would provide unequivocal proof of its chemical structure and conformation in the solid state.

The crystal structure would reveal detailed information about bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and stability. In cases where polymorphism exists, X-ray diffraction can be used to identify and characterize the different crystalline forms. While a crystal structure for the exact title compound is not publicly available, analysis of closely related structures, such as procainamide (B1213733) derivatives, provides insights into the potential solid-state conformations and packing motifs. mdpi.com

Applications of N 2 Diethylamino Ethyl 2 Fluorobenzamide As a Chemical Probe or Research Tool in Vitro

Development of Novel Biochemical Assays Utilizing the Compound

A significant application of N-[2-(diethylamino)ethyl]-benzamide derivatives has been in the development of novel assays for the detection and characterization of melanoma cells. This has been achieved by radiolabeling these compounds to serve as probes in positron emission tomography (PET) imaging.

Specifically, the 4-fluoro isomer, N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide ([18F]-DAFBA), has been synthesized and evaluated as a potential PET probe for imaging malignant melanoma. nih.govnih.gov In vitro studies using B16F1 melanoma cells have demonstrated a high uptake of [18F]-DAFBA, indicating its potential to be used in assays to quantify the presence of melanoma cells. nih.govnih.gov

The development of these radiolabeled benzamides represents a novel biochemical approach to melanoma detection. The uptake of the compound by melanoma cells can be quantified, providing a basis for an assay to determine the presence and, potentially, the melanin (B1238610) content of these cells. For instance, in one study, the uptake of [18F]-DAFBA in B16F10 murine melanoma cells was significantly enhanced after pretreatment of the cells with L-tyrosine, a precursor in melanin synthesis. At 37°C, the uptake in tyrosine-stimulated cells peaked at 30 minutes. This demonstrates how the compound can be used in cellular assays to investigate the activity of the melanin synthesis pathway.

Interactive Table: In Vitro Cellular Uptake of [18F]-DAFBA in B16F10 Melanoma Cells

ConditionTemperatureIncubation TimeCellular Uptake (% ID)Fold Increase (vs. non-treated)
No L-tyrosine pretreatment4°C2 hours0.49 ± 0.03N/A
No L-tyrosine pretreatment37°C2 hours0.52 ± 0.1N/A
L-tyrosine pretreatment37°C30 minutes10.7 ± 0.8~20-25x
L-tyrosine pretreatment37°C2 hours8.1 ± 1.9~18-25x

% ID refers to the percentage of the initial dose taken up by the cells.

Investigation of Underexplored Biological Pathways in Cellular Systems (In Vitro)

Based on available scientific literature, the utility of N-[2-(diethylamino)ethyl]-2-fluorobenzamide and its closely related analogs as research tools has been predominantly focused on their interaction with melanin. Currently, there is a lack of substantial research employing this compound to investigate other, underexplored biological pathways in cellular systems in vitro. The primary mechanism of action identified is its high affinity for melanin, leading to its accumulation in melanin-producing cells. nih.gov Further research is required to explore if this class of compounds has other cellular targets or can be used to probe different biological processes.

Use in Target Validation Studies (In Vitro)

In vitro studies have effectively utilized N-[2-(diethylamino)ethyl]-benzamide derivatives to validate melanin as a viable biomarker and target for melanoma. The high and specific uptake of these compounds in melanin-producing melanoma cells, as opposed to non-melanotic cells, confirms the target engagement.

Studies with the radioiodinated analog, N-(2-diethylaminoethyl)-4-[125I]iodobenzamide ([125I]BZA), were conducted on human melanoma cell lines M3Dau (amelanotic) and M4Beu (melanotic). The results showed that cellular uptake was significantly high only in the melanotic M4Beu cells, directly correlating uptake with melanin content. nih.gov This validates that the binding is specific to melanin.

Furthermore, binding studies with synthetic melanin have elucidated the nature of this interaction. Scatchard analysis of [125I]BZA binding to synthetic melanin revealed two distinct classes of binding sites with different association constants, suggesting a complex interaction. nih.gov This level of detail helps to validate the target by characterizing the binding kinetics.

Interestingly, these compounds have also been used to invalidate other potential targets. For example, [19F]-DAFBA, the non-radioactive version of the 4-fluoro probe, was tested for its affinity to sigma-1 and sigma-2 receptors. The compound displayed a low affinity for both receptor types, suggesting that the observed uptake in melanoma cells is not mediated by sigma receptors. nih.govnih.gov This is a crucial aspect of target validation, as it rules out off-target effects that could confound the interpretation of results.

Interactive Table: Receptor and Melanin Binding Affinity of N-[2-(diethylamino)ethyl]-benzamide Derivatives

CompoundTargetCell Line/SystemBinding Affinity (K_i or K_a)Finding
[19F]-DAFBASigma-1 ReceptorIn vitro assay8.90 µM (K_i)Low affinity, target invalidated
[19F]-DAFBASigma-2 ReceptorIn vitro assay0.12 mM (K_i)Low affinity, target invalidated
[125I]BZAMelanin (Site 1)Synthetic Melanin3.9 ± 1.9 x 10^6 M^-1 (K_a)High affinity, target validated
[125I]BZAMelanin (Site 2)Synthetic Melanin2.9 ± 0.9 x 10^4 M^-1 (K_a)Moderate affinity, target validated

K_i (inhibition constant) indicates the concentration of a ligand that will bind to half the binding sites at equilibrium. A higher K_i value indicates lower affinity. K_a (association constant) is the reciprocal of the dissociation constant (K_d). A higher K_a value indicates higher affinity.

Future Research Directions and Unexplored Avenues for N 2 Diethylamino Ethyl 2 Fluorobenzamide

Exploration of New Synthetic Pathways and Catalytic Approaches

The synthesis of N-[2-(diethylamino)ethyl]-2-fluorobenzamide, while achievable through established methods, presents opportunities for the exploration of more efficient, sustainable, and innovative synthetic strategies. Current approaches likely rely on the coupling of a 2-fluorobenzoyl derivative with N,N-diethylethylenediamine. Future research could focus on novel catalytic systems that offer improved yields, milder reaction conditions, and a better environmental profile.

One promising avenue is the use of catalytic amide bond formation, which avoids the need for stoichiometric activating agents that generate significant waste. ucl.ac.uk Research into boronic acid or transition metal-based catalysts could lead to more atom-economical and environmentally friendly synthetic routes. ucl.ac.ukcore.ac.uk Furthermore, enzymatic strategies for amide bond formation are gaining traction as a green chemistry approach and could be explored for the synthesis of this compound. nih.govrsc.org

Additionally, investigating alternative starting materials and synthetic disconnections could provide more convergent and efficient pathways. For instance, the development of novel fluorination techniques for benzamide (B126) precursors could open up new avenues for the synthesis of this compound and its analogs. researchgate.net A summary of potential synthetic approaches is presented in Table 1.

Synthetic Approach Potential Advantages Key Research Focus
Catalytic Amide Bond FormationReduced waste, milder conditions, higher atom economyDevelopment of novel boronic acid or transition metal catalysts. ucl.ac.ukcore.ac.uk
Enzymatic SynthesisHigh selectivity, environmentally friendly, mild reaction conditionsIdentification and engineering of suitable enzymes (e.g., lipases, amidases). nih.govrsc.org
Novel Fluorination MethodsAccess to new precursors, potentially improved regioselectivityExploration of late-stage fluorination techniques on benzamide scaffolds.
Convergent Synthetic RoutesIncreased overall efficiency, easier purificationDesign of synthetic pathways that build the molecule from larger, pre-functionalized fragments.

Identification of Novel In Vitro Biological Targets

While the biological activity of this compound is not extensively characterized, its structural similarity to other pharmacologically active benzamides suggests several potential avenues for investigation. A primary focus of future research should be the systematic screening of this compound against a wide range of biological targets to identify novel interactions.

Given that some benzamide derivatives have shown affinity for melanin (B1238610), initial studies could explore the interaction of this compound with this pigment. nih.gov This could have implications for the development of agents for melanoma imaging or therapy. Another area of interest is the potential interaction with various receptors and enzymes. For example, structure-activity relationship studies of other benzamide derivatives have revealed inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting that this compound could be evaluated for similar properties. nih.gov

Furthermore, the benzamide scaffold is present in a number of compounds targeting histone deacetylases (HDACs), which are important targets in cancer therapy. mdpi.com Therefore, assessing the HDAC inhibitory potential of this compound would be a logical step. A list of potential biological targets is provided in Table 2.

Potential Biological Target Therapeutic Area Rationale for Investigation
MelaninOncology (Melanoma)Structural similarity to known melanin-binding benzamides. nih.gov
Acetylcholinesterase (AChE)Neurodegenerative DiseasesBenzamide derivatives have shown AChE inhibitory activity. nih.govresearchgate.net
Butyrylcholinesterase (BChE)Neurodegenerative DiseasesBenzamide derivatives have shown BChE inhibitory activity. nih.govresearchgate.net
Histone Deacetylases (HDACs)OncologyThe benzamide moiety is a known zinc-binding group in some HDAC inhibitors. mdpi.com
Sigma ReceptorsNeurology, PsychiatryVarious benzamide derivatives are known to interact with sigma receptors.
QcrB in Mycobacterium tuberculosisInfectious DiseasesBenzamides have been identified as inhibitors of this essential bacterial enzyme. acs.org

Advanced Computational Predictions for Complex Biological Interactions

Computational modeling and simulation offer powerful tools to predict and understand the potential biological interactions of this compound at a molecular level. Future research should leverage these in silico methods to guide experimental studies and accelerate the identification of promising biological targets.

Molecular docking studies can be employed to predict the binding affinity and mode of interaction of this compound with the active sites of various proteins. mdpi.comnih.govmdpi.com This can help prioritize which biological targets to investigate experimentally. For instance, docking simulations could be performed against the crystal structures of acetylcholinesterase, histone deacetylases, and other relevant enzymes. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models that correlate the structural features of benzamide derivatives with their biological activities. frontiersin.org By developing QSAR models for a series of related compounds, it would be possible to predict the potential activity of this compound and guide the design of more potent analogs. Computational approaches for predicting drug-target interactions based on chemogenomic data could also be utilized to identify potential targets on a larger scale. frontiersin.orgnih.govntu.edu.sg

Computational Method Application Expected Outcome
Molecular DockingPrediction of binding mode and affinity to specific protein targets. nih.govmdpi.comIdentification of key interactions and prioritization of targets for in vitro screening.
Molecular Dynamics (MD) SimulationsEvaluation of the stability of ligand-protein complexes over time.Understanding the dynamic behavior of the compound within the binding site.
Quantitative Structure-Activity Relationship (QSAR)Development of predictive models for biological activity based on chemical structure. frontiersin.orgPrediction of the potential potency of the compound and guidance for analog design.
Pharmacophore ModelingIdentification of the essential 3D arrangement of chemical features required for biological activity.A virtual screening tool to identify other compounds with similar potential activity.
Virtual High-Throughput Screening (vHTS)In silico screening of large compound libraries against a specific target. labmanager.comRapid identification of potential hits from virtual libraries.

Development of this compound Analogs for Specific Academic Research Needs

The development of a focused library of analogs based on the this compound scaffold would be a valuable resource for academic research. By systematically modifying different parts of the molecule, it would be possible to probe structure-activity relationships (SAR) and develop tool compounds with specific properties. acs.orgelsevierpure.com

Modifications could include altering the substitution pattern on the benzamide ring, replacing the fluorine atom with other halogens or functional groups, and varying the length and branching of the diethylaminoethyl side chain. These analogs could then be used to investigate the importance of different structural features for binding to specific biological targets. For example, if an interaction with a particular receptor is identified, a set of analogs could be synthesized to optimize this interaction and develop a potent and selective ligand for that receptor.

The synthesis of radiolabeled analogs, for instance with fluorine-18 (B77423) or carbon-11, could also be explored for use in positron emission tomography (PET) imaging studies, similar to what has been done with the 4-fluoro isomer. This would enable non-invasive in vivo studies of the biodistribution and target engagement of these compounds.

Integration with High-Throughput Screening Platforms for In Vitro Studies

To efficiently explore the biological potential of this compound and its analogs, integration with high-throughput screening (HTS) platforms is essential. labmanager.comox.ac.ukwikipedia.orgbmglabtech.comchemcopilot.comdrugtargetreview.com HTS allows for the rapid testing of thousands of compounds against a wide array of biological assays, significantly accelerating the pace of drug discovery and target identification. drugtargetreview.comnih.gov

Future research should involve the submission of this compound to various HTS campaigns. This could include cell-based assays to assess effects on cell proliferation, viability, and signaling pathways in different cell lines, as well as biochemical assays to measure the inhibition or activation of specific enzymes or receptors. nih.govmdpi.com

The use of DNA-encoded libraries (DELs) could also be a powerful approach to explore the chemical space around the this compound scaffold and identify novel binders to a multitude of protein targets. nih.govacs.org The data generated from these HTS efforts would be invaluable for identifying novel biological activities and for prioritizing compounds for further preclinical development.

Q & A

Q. What are the primary synthetic routes for N-[2-(diethylamino)ethyl]-2-fluorobenzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving: (i) Preparation of 2-fluorobenzoic acid derivatives as starting materials. (ii) Activation of the carboxylic acid group using coupling agents like 1-hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) to facilitate amide bond formation with N,N-diethylethylenediamine. (iii) Purification via column chromatography or recrystallization to achieve >95% purity. Key parameters for optimization include temperature control (0–25°C), solvent selection (e.g., DMF or dichloromethane), and stoichiometric ratios of reagents to minimize side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the presence of diethylaminoethyl and fluorobenzamide moieties.
  • X-ray Crystallography : Resolve molecular geometry, particularly the spatial arrangement of the fluorine atom and diethylamino group, which influence bioactivity .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity and stability under varying pH conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cellular assays) may arise from:
  • Experimental Design : Variations in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (e.g., fluorescence quenching in fluorophore-based assays).
  • Structural Isomerism : Verify the absence of unintended stereoisomers via chiral HPLC.
  • Solubility Factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability.
    Cross-validation with orthogonal assays (e.g., SPR for binding kinetics and functional cAMP assays) is recommended .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic properties affecting solubility (e.g., dipole moment, logP).
  • Molecular Dynamics (MD) Simulations : Assess membrane permeability by simulating interactions with lipid bilayers.
  • QSAR Models : Train models using datasets of fluorinated benzamides to predict metabolic stability and cytochrome P450 interactions .

Q. How does structural modification of the diethylaminoethyl group impact pharmacological efficacy?

  • Methodological Answer :
  • Comparative Synthesis : Replace the diethylamino group with dimethylamino or pyrrolidino derivatives to study steric/electronic effects.
  • In Vitro Testing : Measure IC₅₀ values against target enzymes (e.g., kinases) and correlate with structural data.
  • Crystallographic Analysis : Resolve ligand-protein complexes to identify critical hydrogen-bonding interactions disrupted by modifications .

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Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(diethylamino)ethyl]-2-fluorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.